(1S,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL
Description
(1S,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral amino alcohol featuring a 3-chloro-5-methylphenyl substituent.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
HUVJRGQEWYHDPF-OIBJUYFYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Cl)[C@@H]([C@H](C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related amino alcohols, emphasizing substituent effects, stereochemistry, and available
Key Research Findings and Trends
Electron-Withdrawing Groups: The trifluoromethyl (CF3) group in improves metabolic stability and resistance to oxidation, critical for drug design.
Stereochemical Influence :
- The (1S,2S) configuration (e.g., ) vs. (1S,2R) (e.g., ) alters molecular geometry, impacting binding affinity in chiral environments.
Practical Considerations: Pricing and Availability: Compounds like (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol are commercially available at lower costs (JPY 15,300/5g) , while others (e.g., ) are discontinued, affecting accessibility. Salt Forms: Hydrochloride salts () are preferred for improved stability and crystallinity in industrial applications.
Data Gaps :
- Physical properties (melting point, solubility) for the target compound and some analogs (e.g., ) are unreported, highlighting opportunities for further characterization.
Preparation Methods
Reductive Amination Using Chiral Amines
This method involves the condensation of 3-chloro-5-methylbenzaldehyde with a chiral amine to form an imine intermediate, followed by stereoselective reduction using reducing agents such as sodium borohydride or catalytic hydrogenation under chiral catalyst conditions.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 3-chloro-5-methylbenzaldehyde + chiral amine | Imine formation | Performed under anhydrous conditions to avoid hydrolysis |
| 2 | NaBH4 or catalytic hydrogenation with chiral catalyst | Stereoselective reduction | Catalyst choice critical for (1S,2S) selectivity |
| 3 | Purification (chromatography/crystallization) | Isolation of (1S,2S) isomer | Enantiomeric excess (ee) analysis required |
This approach allows direct access to the amino alcohol with controlled stereochemistry, but reaction conditions must be optimized to suppress formation of other stereoisomers.
Alternative Chemical Routes
Other synthetic routes may involve:
- Use of chiral auxiliaries attached to the aldehyde or amine moieties to direct stereochemistry during reduction.
- Asymmetric catalytic hydrogenation of prochiral intermediates.
- Resolution of racemic mixtures via crystallization or chiral chromatography.
These methods are less direct but may be employed depending on available reagents and desired scale.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive amination with chiral amine | 3-chloro-5-methylbenzaldehyde + chiral amine | NaBH4 or chiral catalyst | High (dependent on catalyst/amine) | Direct synthesis, scalable | Requires chiral amines/catalysts, optimization needed |
| Enzymatic reduction | Chlorinated propenone intermediate | Ketoreductase enzymes + cofactors | Very high | Mild conditions, environmentally friendly | Enzyme availability, substrate specificity |
| Chiral auxiliary approach | Aldehyde derivatives + chiral auxiliary | Reducing agents | Moderate to high | Can improve stereocontrol | Additional steps for auxiliary attachment/removal |
| Resolution of racemate | Racemic amino alcohol | Chiral resolving agents | High (after separation) | Access to pure enantiomer | Wasteful, lower yield |
Research Findings and Optimization Notes
- Reaction conditions such as solvent, temperature, and pH significantly impact stereoselectivity and yield.
- Use of chiral amines or catalysts with proven high enantioselectivity is critical; for example, (S)- or (R)-configured amines can direct the formation of the (1S,2S) isomer.
- Enzymatic methods, while less common for this compound, have shown excellent enantioselectivity in related systems and offer greener alternatives.
- Purification techniques like chiral HPLC or crystallization using chiral acids/bases are often necessary to achieve high enantiomeric purity.
- Analytical methods including chiral chromatography and NMR with chiral shift reagents are employed to confirm stereochemistry.
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